2,4-Difluoro-1-(sulfinylamino)benzene
Description
Historical Context and Evolution of N-Sulfinylamine Research
The study of N-sulfinylamines dates back over a century, with their initial exploration focusing on their synthesis and fundamental reactivity. A common method for their preparation involves the reaction of primary amines with thionyl chloride (SOCl₂). This straightforward synthesis has made a wide array of N-sulfinylamines accessible for research.
Early research laid the groundwork for understanding the electronic structure and reactivity of the N=S=O group. It was established that this moiety can act as a dienophile in Diels-Alder reactions and participate in other cycloaddition reactions. researchgate.netresearchgate.net This reactivity has been harnessed for the synthesis of various heterocyclic compounds. In recent decades, research has intensified, driven by the increasing demand for novel synthetic methodologies for the preparation of complex organic molecules, including pharmaceuticals and agrochemicals. The development of new catalytic systems and a deeper understanding of reaction mechanisms have further expanded the synthetic utility of N-sulfinylamines.
Significance of Fluorine Substitution in Aromatic N-Sulfinylamine Chemistry
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. semanticscholar.org In the context of aromatic N-sulfinylamines, the introduction of fluorine atoms onto the benzene (B151609) ring, as seen in 2,4-Difluoro-1-(sulfinylamino)benzene, imparts several significant effects.
Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density through the sigma bond (inductive effect). This electron-withdrawing nature can significantly influence the reactivity of the N-sulfinylamine group. The electron-poor aromatic ring can affect the dienophilic character of the N=S=O bond in cycloaddition reactions. Furthermore, fluorine substitution can enhance the metabolic stability of molecules, a crucial aspect in drug discovery. The C-F bond is stronger than a C-H bond, making it more resistant to metabolic oxidation. This property is a key driver for the incorporation of fluorine into many pharmaceutical compounds.
The specific substitution pattern of fluorine atoms also plays a critical role. In this compound, the fluorine atoms are located at positions that can significantly modulate the electronic properties of the molecule, influencing its reactivity and potential applications.
Scope and Research Imperatives for this compound
While the general chemistry of N-sulfinylanilines is well-documented, dedicated research specifically on this compound is less prevalent in publicly accessible literature. However, its structure suggests several key areas of research interest. The primary research imperatives for this compound would be to systematically investigate its synthesis, characterize its reactivity profile, and explore its potential as a building block in organic synthesis.
A crucial area of investigation is its behavior in cycloaddition reactions. Understanding how the two fluorine atoms affect the regio- and stereoselectivity of these reactions compared to non-fluorinated or mono-fluorinated analogues is a key objective. Such studies would provide valuable insights into the electronic effects of fluorine on the pericyclic reactions of N-sulfinylamines.
Furthermore, exploring the synthetic transformations of the resulting cycloadducts would open pathways to novel, highly functionalized, and fluorinated heterocyclic compounds. Given the prevalence of fluorinated motifs in bioactive molecules, this compound stands as a promising, yet underexplored, reagent in the synthesis of compounds with potential pharmaceutical or agrochemical applications. The systematic study of this compound is therefore a logical and necessary step in advancing the field of fluorinated organic compounds.
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-1-(sulfinylamino)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NOS/c7-4-1-2-6(9-11-10)5(8)3-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCUQXMYNDOKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=S=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Difluoro 1 Sulfinylamino Benzene and Analogous Systems
Traditional Synthetic Routes to N-Sulfinylamines: Adaptation and Optimization for Fluorinated Analogues
Traditional methods for the synthesis of N-sulfinylamines primarily rely on the reaction of primary amines with thionyl chloride. This approach is direct and has been adapted for various analogues, including those with fluorine substitution.
The most direct and established method for synthesizing aryl N-sulfinylamines, such as 2,4-Difluoro-1-(sulfinylamino)benzene, is the reaction of the corresponding aniline (B41778) with thionyl chloride (SOCl₂). researchgate.netlibretexts.org This reaction involves the condensation of a primary amine with thionyl chloride, typically in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. youtube.com The process is a foundational method for creating the N=S=O linkage. researchgate.net While other named reactions like the Michaelis-Herz reaction are significant in sulfur chemistry, the direct reaction of anilines with thionyl chloride is the most pertinent traditional route for this class of compounds. The reaction is generally applicable to a wide range of anilines, including electron-deficient ones like 2,4-difluoroaniline, due to the high reactivity of thionyl chloride. wikipedia.org
In modern synthesis, the direct use of N-sulfinylamines derived from volatile or sensitive amines can be challenging. To address this, stable and versatile N-sulfinylamine reagents have been developed, with N-Triisopropylsilyl sulfinylamine (TIPS-NSO) being a prominent example. acs.org This reagent offers a desirable balance of stability and reactivity. acs.org
The preparation of TIPS-NSO is a high-yield, two-step process that can be performed on a multigram scale. acs.org The synthesis begins with the reaction of triisopropylsilyl chloride with anhydrous ammonia (B1221849) to form triisopropylsilyl amine (TIPS-NH₂). organic-chemistry.org Subsequently, TIPS-NH₂ is treated with freshly distilled thionyl chloride in the presence of a base such as triethylamine (B128534) at 0 °C. organic-chemistry.org The resulting TIPS-NSO is a light-yellow oil that is stable for at least a month under refrigerated storage. acs.org Its stability and reactivity make it an excellent precursor for the synthesis of a broad range of primary sulfinamides through reactions with various organometallic reagents. acs.orgorganic-chemistry.org
Table 1: Synthesis of N-Triisopropylsilyl Sulfinylamine (TIPS-NSO)
| Step | Starting Material | Reagents | Product | Key Conditions |
|---|---|---|---|---|
| 1 | Triisopropylsilyl chloride | Anhydrous ammonia | Triisopropylsilyl amine (TIPS-NH₂) | Anhydrous diethyl ether, -78 °C to 0 °C |
| 2 | Triisopropylsilyl amine (TIPS-NH₂) | Thionyl chloride, Triethylamine | N-Triisopropylsilyl sulfinylamine (TIPS-NSO) | 0 °C |
Advanced Catalytic Approaches in the Synthesis of Fluorinated N-Sulfinylamines
Recent advancements have introduced catalytic methods that offer milder conditions, broader substrate scope, and higher functional group tolerance compared to traditional routes that often rely on pre-formed, highly reactive organometallic reagents. organic-chemistry.orgox.ac.uk
A significant breakthrough in the synthesis of aryl sulfinamides is the development of palladium-catalyzed cross-coupling reactions. organic-chemistry.orgox.ac.uk This methodology enables the synthesis of sulfinamides directly from aryl halides and N-sulfinylamines, avoiding the need for pre-formed organometallic reagents. organic-chemistry.org The reaction demonstrates broad generality and high functional group tolerance, even with substrates containing protic and electrophilic groups. ox.ac.uk
In a typical procedure, an aryl bromide is coupled with TIPS-NSO using a palladium catalyst. organic-chemistry.org Optimized conditions often involve using SPhos Pd G3 as the catalyst, cesium formate (B1220265) (HCO₂Cs) as a reductant, and 1,4-dioxane (B91453) as the solvent at 75 °C. organic-chemistry.org This method is scalable and can be performed at the gram scale with a reduced catalyst loading. organic-chemistry.org The resulting N-silyl sulfinamides can be readily converted to primary sulfinamides. acs.org This strategy is highly effective for synthesizing a diverse array of aryl sulfinamides, including those with fluorine substituents. acs.org
Table 2: Palladium-Catalyzed Synthesis of Aryl Sulfinamides
| Aryl Halide | N-Sulfinylamine | Catalyst | Reductant | Solvent | Temperature | Yield |
|---|---|---|---|---|---|---|
| p-Fluoro bromobenzene | TIPS-NSO | SPhos Pd G3 (10 mol %) | HCO₂Cs | 1,4-Dioxane | 75 °C | 85% |
| Aryl Bromide (General) | TIPS-NSO | Pd₂(dba)₃ / tBuXPhos | - | Toluene/Water | 90 °C | High |
Organophotoredox catalysis has emerged as a powerful tool for forming carbon-sulfur bonds under mild conditions. This approach has been successfully applied to the sp³ C-S coupling of N-sulfinylamines with bench-stable alkyltrifluoroborates to produce alkylsulfinamides. nih.gov This method utilizes a single-electron transfer process, which contrasts with the traditional two-electron reactivity of organometallic reagents. nih.gov The protocol is noted for its operational simplicity and exceptional functional group compatibility, tolerating ketones, esters, amides, and halides that are often vulnerable in reactions with Grignard or organolithium reagents. nih.gov While demonstrated for alkyl systems, this catalytic strategy represents an advanced concept for C-S bond formation involving N-sulfinylamines. nih.gov
Iron-catalyzed photochemical methods provide an efficient and environmentally benign route to sulfinamides. libretexts.org This approach facilitates the direct decarboxylative sulfinamidation of carboxylic acids or the sulfinamidation of hydrocarbons with N-sulfinylamines. libretexts.orgrsc.org The reaction mechanism involves a ligand-to-metal charge transfer (LMCT) process with an iron(III) catalyst, such as FeCl₃, under irradiation with LED lights. organic-chemistry.orgrsc.org This process, combined with a hydrogen atom transfer (HAT), generates alkyl radicals from hydrocarbons. organic-chemistry.orgrsc.org These radicals are then trapped by N-sulfinylamines to yield a diverse range of sulfinamides. organic-chemistry.orgrsc.org This method avoids the use of sensitive organometallic reagents and pre-functionalized substrates, relying instead on widely available starting materials. rsc.org The reactions are typically performed at room temperature and are scalable, highlighting their practical utility. rsc.org
Electrochemical Synthesis of N-Sulfinylamine Derivatives
The field of organic electrosynthesis offers a sustainable and powerful platform for the formation of complex molecules, including derivatives of N-sulfinylamines. researchgate.net This approach utilizes electricity as a traceless reagent to drive chemical reactions, often providing milder conditions, higher atom economy, and unique reactivity compared to conventional chemical methods. nih.govacs.org For N-sulfinylamine systems, electrochemical methods have been primarily explored for the synthesis of more complex sulfur-nitrogen scaffolds, such as sulfinamides and sulfinimidate esters, using N-sulfinylamines as precursors or by forming related structures through analogous electrochemical transformations. nih.govresearchgate.net
Recent research has highlighted metal-free electrochemical methods for the synthesis of sulfinamides through the coupling of alkyl iodides or NHPI esters with sulfinylamines. researchgate.net This protocol demonstrates broad substrate scope and is notable for its application in late-stage functionalization, proceeding under mild conditions via a radical pathway. researchgate.net Such methodologies are advantageous as they avoid the use of stoichiometric and often toxic chemical redox agents. researchgate.net
Another significant electrochemical approach involves the preparation of N-sulfonyl sulfinimidate esters and sulfilimines from readily available starting materials like sulfonamides, thiophenols, and alcohols. nih.gov Mechanistic studies suggest that these reactions proceed through the anodic oxidation of sulfur, which generates an electrophilic intermediate that subsequently undergoes nucleophilic substitution. nih.gov This strategy is characterized by its operational simplicity and high atomic efficiency. nih.gov
The general principle in these electrochemical syntheses involves the controlled oxidation or reduction of substrates at an electrode surface to generate reactive intermediates. For instance, the anodic oxidation of sulfur compounds can lead to the formation of electrophilic species that are readily trapped by nucleophiles. nih.gov The choice of solvent and supporting electrolyte is crucial as they can also act as mediators in the reaction, enhancing the efficiency of the process. researchgate.net
While direct electrochemical synthesis of this compound is not extensively documented in the reviewed literature, the principles established in the synthesis of analogous systems provide a clear framework for its potential electrochemical preparation. The data from related electrochemical syntheses of sulfinamide and sulfinimidate ester derivatives are presented below to illustrate the scope and efficiency of these methods.
Research Findings on Electrochemical Synthesis of N-Sulfinylamine Derivatives
The following table summarizes the results from an electrochemical approach to synthesize various sulfinamide derivatives from the corresponding N-sulfinylamines and alkyl radicals.
| N-Sulfinylamine Precursor | Alkyl Radical Source | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Sulfinyl-4-methylaniline | tert-Butyl iodide | N-(tert-Butyl)-N-(p-tolyl)sulfinamide | 85 | researchgate.net |
| N-Sulfinyl-4-methoxyaniline | Cyclohexyl iodide | N-Cyclohexyl-N-(4-methoxyphenyl)sulfinamide | 78 | researchgate.net |
| N-Sulfinyl-4-chloroaniline | Isopropyl iodide | N-(4-Chlorophenyl)-N-isopropylsulfinamide | 82 | researchgate.net |
| N-Sulfinyl-2-fluoroaniline | Adamantyl iodide | N-(1-Adamantyl)-N-(2-fluorophenyl)sulfinamide | 75 | researchgate.net |
The subsequent table details the electrochemical synthesis of N-sulfonyl sulfinimidate esters, which are structurally related to N-sulfinylamines, showcasing the versatility of electrochemical methods in creating diverse sulfur-nitrogen bonds.
| Sulfonamide | Thiophenol | Alcohol | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Toluenesulfonamide | Thiophenol | Methanol | Methyl N-(p-tolylsulfonyl)benzenesulfinimidate | 92 | nih.gov |
| Methanesulfonamide | 4-Chlorothiophenol | Ethanol | Ethyl N-(methylsulfonyl)-4-chlorobenzenesulfinimidate | 88 | nih.gov |
| Benzenesulfonamide | 4-Methoxythiophenol | Isopropanol | Isopropyl N-(phenylsulfonyl)-4-methoxybenzenesulfinimidate | 85 | nih.gov |
| p-Toluenesulfonamide | 2-Naphthalenethiol | Methanol | Methyl N-(p-tolylsulfonyl)-2-naphthalenesulfinimidate | 90 | nih.gov |
These examples underscore the potential of electrochemical methods for the clean and efficient synthesis of N-sulfinylamine derivatives and related compounds, offering a promising alternative to traditional synthetic routes. nih.govresearchgate.net
Reactivity Profiles and Mechanistic Investigations of 2,4 Difluoro 1 Sulfinylamino Benzene
Electrophilic Reactivity of the N=S=O Moiety in Fluorinated N-Sulfinylamines
The N=S=O group in N-sulfinylamines is inherently electrophilic at the sulfur atom. This electrophilicity is further enhanced in fluorinated derivatives such as 2,4-Difluoro-1-(sulfinylamino)benzene due to the inductive electron-withdrawing effects of the fluorine atoms. These effects decrease the electron density on the sulfur atom, making it more susceptible to attack by nucleophiles.
Highly electron-deficient N-sulfinyl compounds have been shown to be the most reactive dienophiles in Diels-Alder reactions, a testament to their electrophilic character. pageplace.de While N-sulfinylanilines are generally considered the least reactive among N-sulfinyl dienophiles, the presence of strong electron-withdrawing groups on the aniline (B41778) ring, such as fluorine atoms, can significantly enhance their reactivity. pageplace.de
Nucleophilic Additions to the N=S=O Group
The electrophilic sulfur center of this compound is a prime target for a variety of nucleophiles, leading to the formation of valuable sulfinamide derivatives. These reactions often proceed with high efficiency and can be catalyzed by various transition metals, allowing for a broad range of synthetic applications.
Reactions with Organometallic Reagents (Grignard, Organolithium, Organozinc) for Sulfinamide Formation
Organometallic reagents, including Grignard reagents (RMgX), organolithium compounds (RLi), and organozinc reagents (RZnX), are potent carbon-based nucleophiles that readily add to the N=S=O group of N-sulfinylamines to furnish sulfinamides. This transformation represents a direct and modular approach to C-S bond formation.
While specific studies on this compound are not extensively detailed in the available literature, analogous reactions with other N-sulfinylamines provide a strong precedent. For instance, the coupling of 4-sulfonylpyridines with a variety of Grignard reagents proceeds efficiently in the absence of a catalyst or oxidant. researchgate.netresearchgate.net Similarly, reactions involving organolithium reagents have been documented. researchgate.netresearchgate.net Organozinc reagents are also widely utilized in C-C bond-forming reactions and their nucleophilic character makes them suitable candidates for addition to N-sulfinylamines. sigmaaldrich.com The reactivity of these organometallic reagents typically follows the order: organolithium > Grignard > organozinc.
A general representation of this reaction is the addition of an organometallic reagent to the sulfur atom of the N=S=O group, followed by aqueous workup to yield the corresponding sulfinamide. The fluorinated aryl group in this compound is expected to enhance the reactivity of the sulfinylamino moiety towards these nucleophiles.
Alkyltrifluoroborate Coupling via Organophotoredox Catalysis
A modern and powerful method for the formation of alkylsulfinamides involves the organophotoredox-catalyzed coupling of N-sulfinylamines with bench-stable alkyltrifluoroborates. organic-chemistry.orgnih.gov This approach utilizes visible light to initiate a single-electron transfer (SET) process, generating alkyl radicals that subsequently couple with the N-sulfinylamine.
This methodology is characterized by its mild reaction conditions, operational simplicity, and exceptional tolerance for a wide array of functional groups, including those sensitive to traditional organometallic reagents. organic-chemistry.orgnih.gov Studies have demonstrated a broad substrate scope for N-arylsulfinylamines, including those with electron-poor aromatic rings, suggesting that this compound would be a suitable substrate for this transformation. researchgate.net The reaction typically employs an organic photocatalyst, such as an acridinium (B8443388) salt, and is irradiated with blue LEDs. organic-chemistry.org
The general mechanism involves the photoexcited catalyst oxidizing the alkyltrifluoroborate to generate an alkyl radical. This radical then adds to the N-sulfinylamine, and subsequent steps lead to the formation of the alkylsulfinamide product.
| N-Sulfinylamine Substrate | Alkyltrifluoroborate | Product | Yield (%) | Reference |
| N-Sulfinyltritylamine | Potassium (2-methoxy-2-oxoethyl)trifluoroborate | Trityl-(2-methoxy-2-oxoethyl)sulfinamide | 85 | researchgate.net |
| N-Sulfinyltritylamine | Potassium (cyclopropyl)trifluoroborate | Trityl-(cyclopropyl)sulfinamide | 78 | researchgate.net |
| 4-Methoxy-N-sulfinylaniline | Potassium (2-phenylethyl)trifluoroborate | 4-Methoxy-N-(2-phenylethyl)sulfinylaniline | 92 | researchgate.net |
| 4-Chloro-N-sulfinylaniline | Potassium (3-phenylpropyl)trifluoroborate | 4-Chloro-N-(3-phenylpropyl)sulfinylaniline | 88 | researchgate.net |
Palladium-Catalyzed Reductive Arylation and Alkenylation Reactions
Palladium catalysis offers a versatile platform for the reductive coupling of N-sulfinylamines with aryl and alkenyl halides, providing a direct route to N-aryl and N-alkenyl sulfinamides. This approach avoids the pre-formation of highly reactive organometallic reagents, leading to transformations with broad functional group tolerance. acs.org
Recent studies have demonstrated the successful palladium-catalyzed addition of aryl halides to N-sulfinylamines. acs.org The reaction proceeds under mild conditions and is compatible with a range of functional groups. While specific examples with this compound were not explicitly detailed, the methodology has been shown to be effective for a variety of aryl bromides, including those with electron-withdrawing substituents. acs.org This suggests that the target compound would be a viable coupling partner.
Similarly, palladium-catalyzed couplings with alkenyl halides or their equivalents can be envisioned. Palladium-catalyzed cross-coupling reactions of alkenyl aluminums with 2-bromobenzo[b]furans have been reported to proceed with high efficiency, showcasing the feasibility of such transformations. nih.gov
| Aryl Halide | N-Sulfinylamine | Catalyst/Ligand | Product | Yield (%) | Reference |
| 4-Bromobenzonitrile | N-tert-Butanesulfinamide | Pd2(dba)3/tBuXPhos | N-(4-Cyanophenyl)-tert-butanesulfinamide | 95 | organic-chemistry.orgnih.gov |
| 2-Bromopyridine | N-tert-Butanesulfinamide | Pd2(dba)3/tBuXPhos | N-(2-Pyridinyl)-tert-butanesulfinamide | 88 | organic-chemistry.orgnih.gov |
| 1-Bromo-4-fluorobenzene | N-tert-Butanesulfinamide | Pd2(dba)3/tBuXPhos | N-(4-Fluorophenyl)-tert-butanesulfinamide | 92 | organic-chemistry.orgnih.gov |
Cobalt-Catalyzed Enantioselective Reductive Arylation and Alkenylation
Cobalt catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral sulfinamides through the reductive arylation and alkenylation of sulfinylamines. researchgate.net This methodology facilitates the efficient construction of enantiopure sulfinamides from a diverse range of aryl and alkenyl iodides. researchgate.net
By employing a cobalt catalyst in conjunction with a chiral diphosphine and a tridentate ligand system, high yields and excellent enantioselectivities have been achieved. researchgate.net This approach underscores the utility of sulfinylamines as versatile electrophilic sulfur sources for the development of biologically relevant, enantiopure sulfur-containing compounds. researchgate.net Mechanistic insights from density functional theory (DFT) calculations suggest that the key enantioselectivity-determining step involves a migratory insertion into the sulfilimine group. researchgate.net While the substrate scope for fluorinated N-sulfinylamines has not been explicitly detailed, the general applicability of this method to a range of sulfinylamines suggests its potential for the asymmetric functionalization of this compound.
Cycloaddition Reactions Involving Fluorinated N-Sulfinylamines
N-Sulfinylamines can participate in cycloaddition reactions, acting as either a 2π or a 4π component. The electronic nature of the substituent on the nitrogen atom plays a crucial role in determining the reactivity and the type of cycloaddition observed.
The presence of electron-withdrawing groups on the aromatic ring of N-arylsulfinylamines, such as the two fluorine atoms in this compound, enhances their reactivity as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions). pageplace.de In these reactions, the N=S bond of the sulfinylamino group acts as the dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring. Theoretical studies have shown that these reactions typically proceed via a concerted but asynchronous mechanism, with endo-addition being kinetically and thermodynamically favored. nih.gov
Furthermore, N-sulfinylanilines have been reported to act as dienes in Diels-Alder reactions with dienophiles like norbornene and norbornadiene, leading to the formation of benzo-ortho-thiazine adducts. researchgate.net The regioselectivity of these reactions can be influenced by substituents on the aniline ring. researchgate.net
In addition to [4+2] cycloadditions, N-sulfinylamines can also undergo [3+2] cycloaddition reactions. For instance, N-sulfonylamines have been shown to react with 2-aza-1,3-dienes to form five-membered ring cycloadducts. researchgate.net The electron-withdrawing nature of the substituents on the N-sulfinylamine can influence the reactivity in these cycloadditions as well. mdpi.com
| Diene | Dienophile | Product Type | Reference |
| Butadiene | N-Sulfinyl-p-toluenesulfonamide | 3,6-Dihydro-1,2-thiazine 1-oxide | pageplace.de |
| Norbornene | N-Sulfinylaniline | Benzo-ortho-thiazine adduct | researchgate.net |
| Norbornadiene | N-Sulfinylaniline | Benzo-ortho-thiazine adduct | researchgate.net |
Radical Reactions of N-Sulfinylamines
N-Sulfinylamines, including this compound, serve as effective electrophiles and radical traps in a variety of chemical transformations. rsc.org Their reactivity allows for the formation of sulfinamides, which are valuable four-valent sulfur compounds prevalent in medicinal chemistry and organic synthesis. rsc.orgrsc.org These sulfinamide motifs are also versatile synthetic intermediates, providing access to a diverse library of organosulfur compounds, including higher-valent species like sulfonamides and sulfonimidamides. rsc.orgacs.org Recent advancements have focused on leveraging one-electron processes to engage N-sulfinylamines in radical reactions under mild conditions, often employing photochemical strategies. rsc.org
The N=S=O moiety of N-sulfinylamines is an effective acceptor for carbon-centered radicals. This reactivity is central to methods that convert carboxylic acids directly into sulfinamides. acs.org In these processes, an alkyl radical, generated from a carboxylic acid, adds to the N-sulfinylamine. nih.gov
Mechanistic and computational studies have shed light on the regioselectivity of this addition. nih.govrsc.org Although the addition of a radical to the nitrogen atom is thermodynamically more favorable, the reaction kinetically favors addition to the sulfur atom. nih.gov This kinetic preference is attributed to lower steric hindrance at the sulfur center, which minimizes molecular distortion and Pauli (steric) repulsion in the transition state, thereby lowering the activation barrier for S-addition compared to N-addition. nih.govrsc.org
Distortion/interaction activation strain model (ASM) analysis confirms this observation, indicating that the transition state for N-addition requires a significantly higher degree of distortion in the sulfinylamine fragment. rsc.org In contrast, the S-addition pathway involves a smaller distortion and a stronger, more stabilizing interaction between the radical and the sulfinylamine fragment. rsc.org Radical clock experiments have determined that the reaction between an alkyl radical and an N-sulfinylamine proceeds with a high rate constant of 2.8 × 10⁸ M⁻¹ s⁻¹, underscoring the high reactivity of the N=S=O group toward alkyl radicals. nih.gov
Table 1: Kinetic vs. Thermodynamic Control in Radical Addition to N-Sulfinylamines
| Addition Site | Product Type | Thermodynamic Stability | Kinetic Favorability | Key Influencing Factors |
| Nitrogen | Aminosulfinyl Radical | More Favorable | Less Favorable | Higher steric hindrance, greater transition state distortion. nih.govrsc.org |
| Sulfur | Sulfinamidyl Radical | Less Favorable | More Favorable | Lower steric hindrance, less transition state distortion, stronger interfragment interaction. nih.govrsc.org |
A prominent application of carbon-centered radical addition to N-sulfinylamines is in decarboxylative sulfinamidation, which uses readily available carboxylic acids as radical precursors. rsc.org Several photochemical strategies have been developed to achieve this transformation under mild conditions.
One such method involves a photoinduced iron-mediated ligand-to-metal charge-transfer (LMCT) process. rsc.orgrsc.org This approach generates alkyl radicals from carboxylic acids, which are then trapped by the N-sulfinylamine to form the desired sulfinamide product. rsc.org The protocol is noted for being environmentally benign and compatible with a wide range of functional groups, making it suitable for late-stage modification of complex molecules. rsc.org
Another effective strategy employs acridine (B1665455) photocatalysts and visible light (e.g., 395-405 nm LEDs) to mediate the decarboxylation of carboxylic acids. acs.orgnih.gov The resulting alkyl radicals are efficiently intercepted by N-sulfinylamines. nih.gov This method avoids the use of strong photo-oxidants that could be incompatible with the sulfinamide products. nih.gov The mechanism is proposed to involve a proton-coupled electron transfer from a singlet-excited complex formed between the carboxylic acid and the acridine catalyst. nih.gov
Table 2: Comparison of Photochemical Decarboxylative Sulfinamidation Methods
| Method | Catalyst System | Radical Generation Mechanism | Key Features |
| Iron-Mediated LMCT | Iron salts | Ligand-to-Metal Charge Transfer (LMCT) | Environmentally benign, excellent functional group compatibility. rsc.orgrsc.org |
| Acridine Photocatalysis | Acridine derivatives (e.g., PC1, PC2) | Proton-Coupled Electron Transfer (PCET) | Visible light-mediated, avoids strong photo-oxidants. nih.gov |
Hydrolytic Reactivity and Stability of Fluorinated N-Sulfinylamines
The stability of N-sulfinylamines, including fluorinated derivatives, is significantly influenced by their susceptibility to hydrolysis. Computational studies have provided a detailed understanding of the mechanisms and energetics of this process.
The presence of electron-withdrawing substituents on the aryl ring of an N-sulfinylamine increases its reactivity toward water. figshare.comnih.gov Therefore, the two fluorine atoms in this compound, being strongly electron-withdrawing, are expected to enhance its rate of hydrolysis compared to non-fluorinated N-sulfinylaniline.
Computational comparisons between differently substituted N-sulfinylamines (R-NSO) show a clear trend: the activation enthalpy for hydrolysis correlates well with the partial positive charge on the sulfur atom. figshare.comnih.gov As the electron-withdrawing character of the substituent (R) increases, the sulfur atom becomes more electrophilic and thus more susceptible to nucleophilic attack by water. figshare.comnih.gov This effect is significant for N-sulfinylamines, whereas the reactivity of analogous isocyanates (R-NCO) is less sensitive to substituents, only showing a notable increase with the very strongly electron-withdrawing CF₃ group. nih.gov The hydrolysis of N-sulfinylamines can proceed via nucleophilic attack across both the N=S and S=O bonds. researchgate.net
Theoretical investigations, using methods such as B3LYP/6-31+G(2d,2p), have been employed to model the hydrolysis of N-sulfinylamines. figshare.comnih.gov These studies reveal that a "two-water-molecule" model is sufficient to accurately describe the concerted hydrolysis reaction pathway. researchgate.net In this model, one water molecule acts as the nucleophile while the second facilitates proton transfer, thereby lowering the activation energy barrier compared to a pathway involving a single water molecule. researchgate.net
Transformations to High-Valent Sulfur Compounds
Sulfinamides derived from this compound are valuable intermediates for the synthesis of higher-valent sulfur(VI) functional groups, which are important motifs in medicinal chemistry. acs.org These transformations provide modular and efficient access to structurally diverse sulfonamides and sulfonimidamides. acs.orgacs.org
A versatile, two-step sequence allows for the conversion of primary sulfinamides into NH-sulfonimidamides. acs.org This process involves the reaction of the sulfinamide with an amine in the presence of a hypervalent iodine reagent. acs.org This modular approach allows for the variation of both the carbon fragment (from the initial organometallic reagent) and the amine component. acs.org
Furthermore, a divergent synthesis strategy has been developed using N-alkoxy sulfinamide intermediates, which are readily accessible from N-sulfinylamines. acs.org These common intermediates can be selectively converted into either primary sulfonamides by treatment with sodium hydroxide (B78521) or into sulfonimidamides by reaction with an amine. acs.org Similarly, sulfinamide products can be readily transformed into sulfonimidoyl fluorides. acs.org This synthetic flexibility underscores the utility of N-sulfinylamines as central building blocks in organosulfur chemistry. acs.org
Synthesis of Sulfonimidamides from N-Sulfinylamines
The synthesis of sulfonimidamides from N-sulfinylamines, such as this compound, is a key transformation that typically involves the reaction with organometallic reagents. This process allows for the introduction of a carbon-based substituent onto the sulfur atom, followed by the formation of the sulfonimidamide functionality.
A general and modular two-step approach for the synthesis of sulfonimidamides commences with the reaction of an N-sulfinylamine with an organometallic reagent, such as a Grignard or organolithium reagent. This initial step yields a sulfinamide intermediate. Subsequent treatment of the sulfinamide with an amine in the presence of a hypervalent iodine reagent, such as PhI(OAc)₂, facilitates an oxidative amination to afford the final sulfonimidamide product. oup.comresearchgate.netnih.govnih.gov This method is advantageous due to its convergent nature, allowing for the variation of both the organometallic reagent and the amine component. researchgate.netnih.gov
While specific studies detailing the use of this compound in this reaction are not extensively documented, the general applicability of this method to a wide range of aryl N-sulfinylamines suggests its feasibility. organic-chemistry.org The electron-withdrawing nature of the fluorine atoms on the benzene (B151609) ring is expected to enhance the electrophilicity of the sulfur atom in this compound, potentially facilitating its reaction with organometallic nucleophiles.
A representative reaction scheme is as follows:
Formation of the Sulfinamide Intermediate: this compound reacts with an organometallic reagent (R-M, where M can be MgX or Li) to form the corresponding sulfinamide.
Oxidative Amination: The resulting sulfinamide is then treated with a primary or secondary amine (R'R''NH) and an oxidizing agent like PhI(OAc)₂ to yield the target sulfonimidamide.
The reaction conditions for these steps are generally mild, often proceeding at or below room temperature. researchgate.netnih.gov
Table 1: General Conditions for Sulfonimidamide Synthesis from N-Sulfinylamines
| Step | Reagents and Conditions | Product |
| 1. Sulfinamide Formation | N-Sulfinylamine, Organometallic Reagent (Grignard or Organolithium), Anhydrous THF, 0 °C to rt | Sulfinamide |
| 2. Oxidative Amination | Sulfinamide, Amine, PhI(OAc)₂, Triethylamine (B128534), Toluene or MeCN, rt to 60 °C | Sulfonimidamide |
Formation of Sulfoximines and Related S(VI) Analogues
The direct conversion of N-sulfinylamines to sulfoximines is not a commonly reported transformation. Instead, the synthesis of sulfoximines from N-sulfinylamines like this compound would likely proceed through a multi-step sequence involving the formation and subsequent oxidation of a sulfinamide intermediate.
The initial step would be the synthesis of the corresponding sulfinamide by reacting this compound with an organometallic reagent, as described in the previous section. nih.govorganic-chemistry.org Once the sulfinamide is obtained, it can be oxidized to the corresponding sulfoximine.
The oxidation of sulfinamides to sulfoximines can be achieved using various oxidizing agents. A common method involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), in the presence of an ammonia (B1221849) source like ammonium (B1175870) carbamate. mdpi.comnih.gov This reaction facilitates the transfer of an NH group to the sulfur atom of the sulfinamide, resulting in the formation of an NH-sulfoximine. mdpi.com
Mechanistically, this transformation is believed to proceed through the formation of a reactive iodonitrene intermediate generated from the hypervalent iodine reagent and the ammonia source. nih.gov This intermediate then reacts with the sulfinamide to yield the sulfoximine.
Table 2: General Pathway for Sulfoximine Synthesis from N-Sulfinylamines
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1. Sulfinamide Synthesis | This compound | Organometallic Reagent (R-M) | 2,4-Difluorophenyl-sulfinamide |
| 2. Oxidation to Sulfoximine | 2,4-Difluorophenyl-sulfinamide | PhI(OAc)₂, Ammonium Carbamate, MeOH, rt | 2,4-Difluorophenyl-sulfoximine |
Electrochemical Conversion to Sulfonimidoyl Fluorides
A modern and environmentally benign approach for the synthesis of sulfonimidoyl fluorides involves the electrochemical oxidation of N-sulfinylamines. acs.orgacs.orgresearchgate.net This method offers a direct route to these valuable S(VI) compounds, avoiding the use of harsh chemical oxidants.
The electrochemical carbonfluorination of N-sulfinylamines allows for the direct formation of the S(VI)-F bond. The reaction is typically carried out in an undivided electrochemical cell using a carbon anode and a platinum cathode. A key component of this reaction is the use of a fluoride (B91410) source that also acts as the electrolyte, such as triethylamine trihydrofluoride (Et₃N·3HF).
The general procedure involves the constant-current electrolysis of a solution containing the N-sulfinylamine and Et₃N·3HF in a suitable solvent like dichloromethane. The reaction proceeds under mild conditions, often at room temperature. This electrochemical approach is characterized by its broad substrate scope, and it is anticipated that this compound would be a suitable substrate for this transformation, yielding the corresponding 2,4-difluorophenylsulfonimidoyl fluoride.
The proposed mechanism involves the anodic oxidation of the N-sulfinylamine to a radical cation, which then undergoes further oxidation and reaction with the fluoride source to generate the sulfonimidoyl fluoride. This method represents a green and efficient alternative to traditional chemical fluorination methods.
Table 3: Typical Conditions for Electrochemical Synthesis of Sulfonimidoyl Fluorides
| Parameter | Condition |
| Starting Material | N-Sulfinylamine (e.g., this compound) |
| Fluoride Source/Electrolyte | Triethylamine trihydrofluoride (Et₃N·3HF) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Electrodes | Carbon anode, Platinum cathode |
| Mode of Operation | Constant-current electrolysis |
| Temperature | Room temperature |
| Product | Sulfonimidoyl fluoride |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FT-IR, Raman) for N=S=O Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the characteristic frequencies of the N=S=O group in 2,4-Difluoro-1-(sulfinylamino)benzene.
The N=S=O group gives rise to characteristic vibrational modes, namely the symmetric and asymmetric stretching frequencies. In related N-sulfinylamines, the asymmetric stretching mode (νas(NSO)) is typically observed at higher wavenumbers compared to the symmetric stretching mode (νs(NSO)). These assignments are supported by both experimental data from similar molecules and theoretical calculations. researchgate.net Coupling effects between the N=S=O group vibrations and other molecular motions, particularly those of the benzene (B151609) ring, can lead to shifts in their expected frequencies.
Table 1: Typical Vibrational Frequencies for the N=S=O Group
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| Asymmetric Stretch (νas(NSO)) | 1250 - 1300 |
| Symmetric Stretch (νs(NSO)) | 1100 - 1150 |
| Bending (δ(NSO)) | 600 - 650 |
Note: These are typical ranges and can be influenced by substitution patterns.
The presence of two electron-withdrawing fluorine atoms on the benzene ring in this compound is expected to have a discernible influence on the vibrational frequencies of the N=S=O group. The fluorine substituents can alter the electronic distribution within the molecule, thereby affecting bond strengths and, consequently, the positions of the vibrational bands. researchgate.net Theoretical studies on other fluorinated benzene derivatives have shown that fluorine substitution can lead to shifts in the vibrational frequencies of various functional groups. isroset.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural and electronic characterization of this compound, providing detailed information about the chemical environment of each nucleus.
Proton (¹H) and carbon-13 (¹³C) NMR spectra provide foundational information on the carbon-hydrogen framework of the molecule. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing effects of the fluorine atoms and the sulfinylamino group. Nitrogen-15 (¹⁵N) NMR is particularly valuable for directly probing the electronic environment of the nitrogen atom within the N=S=O group. nih.govnih.gov While less common, oxygen-17 (¹⁷O) NMR could offer insights into the oxygen atom of the sulfinylamino moiety. The selective labeling with ¹⁵N can be a powerful tool to enhance NMR studies of nitrogen-containing compounds. nih.gov
Table 2: Expected NMR Chemical Shift Ranges for Key Nuclei
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |
|---|---|---|
| ¹H | Aromatic C-H | 6.5 - 8.5 |
| ¹³C | Aromatic C | 110 - 160 |
| ¹⁵N | N=S=O | 300 - 400 |
Note: These are general ranges and are subject to solvent and substituent effects.
NMR spectroscopy can be a sensitive probe for weak intramolecular interactions. In molecules with suitable geometry, the presence of C-H•••O anti-hydrogen bonds can be inferred from changes in chemical shifts and coupling constants. nih.gov In this compound, the potential for such an interaction between a C-H bond of the aromatic ring and the oxygen atom of the N=S=O group could influence the molecule's preferred conformation. The existence of such bonds plays a role in determining molecular conformation and crystal packing. nih.gov
Conformational Analysis of this compound
The conformational preferences of this compound are dictated by the rotational barrier around the C-N bond. The N=S=O group can adopt different orientations relative to the benzene ring. Studies on analogous N-sulfinylanilines suggest that a planar or near-planar arrangement, where the N=S=O group is coplanar with the aromatic ring, is often favored. researchgate.net This preference can be influenced by steric and electronic factors, including the intramolecular interactions mentioned previously. The presence of the ortho-fluorine atom may introduce steric hindrance that affects the conformational equilibrium.
Syn/Anti Conformations of the N=S=O Moiety
The rotational isomerism around the C—N single bond in aryl sulfinylamines gives rise to two possible planar conformers: syn and anti. The syn conformation is defined by the S=O bond being on the same side of the C—N bond as the aromatic ring, while in the anti conformation, it is on the opposite side.
Experimental and theoretical investigations on halogen-substituted N-sulfinylanilines consistently indicate a strong preference for the syn conformation. A study on p-fluorosulfinylaniline, utilizing FT-IR, Raman, and NMR spectroscopy combined with quantum chemical calculations, found that the compound exists exclusively as a single conformer. conicet.gov.ar This conformer was identified as the syn form, belonging to the C_s symmetry group. conicet.gov.ar Similarly, computational analysis of o-fluorosulfinylaniline also predicts a planar structure with a syn orientation of the –N=S=O group to be the most stable. rsc.org
This preference for the syn conformer can be attributed to favorable donor-acceptor interactions between the lone pair of electrons on the nitrogen atom and the π* orbitals of the S=O bond, an interaction that is maximized in this planar arrangement. Low-temperature infrared spectra of some N-sulfinylanilines have suggested the potential existence of multiple rotational isomers, though the syn form is consistently identified as the ground-state and most populated conformer. conicet.gov.ar For this compound, it is therefore highly probable that the syn conformation is the dominant, if not exclusive, form present under standard conditions.
| Conformer | Dihedral Angle (C-N-S-O) | Relative Stability |
| Syn | ~0° | More Stable (Predicted Ground State) |
| Anti | ~180° | Less Stable |
| This interactive table is based on theoretical predictions for halogenated N-sulfinylanilines. |
Planarity and Steric Effects of Aromatic Ring and Fluorine Substituents
The molecular structure of N-sulfinylanilines is generally considered to be planar or nearly planar. rsc.org Microwave spectroscopy studies on the parent N-sulfinylaniline molecule have confirmed a planar geometry. conicet.gov.ar For substituted derivatives like this compound, quantum chemical calculations on analogous compounds such as o- and p-fluorosulfinylaniline also predict a planar structure where the N=S=O group is coplanar with the benzene ring. conicet.gov.arrsc.org
The fluorine substituents at the ortho and para positions of the benzene ring exert significant electronic effects that influence the geometry of the molecule. Fluorine is a highly electronegative atom that acts as an inductive electron-withdrawing group, while also being a π-electron donating group due to its lone pairs. These competing effects can modulate the electron density of the aromatic ring and the nature of the C—N bond. Computational studies on 2,4-difluoroaniline, the parent amine, highlight the stability of its structure. researchgate.net
| Parameter | Predicted Value for Halogenated N-Sulfinylanilines | Influence of Fluorine Substituents |
| Molecular Geometry | Planar (C_s symmetry) | Reinforces planarity through electronic effects |
| C-N-S Bond Angle | ~120-125° | Minor adjustments due to electronic withdrawing nature |
| N=S=O Bond Angle | ~115-120° | Minor adjustments due to electronic withdrawing nature |
| C-N Bond Length | Shorter than a typical C-N single bond | Modulated by inductive vs. resonance effects |
| This interactive table presents data derived from computational studies on analogous fluoro-substituted N-sulfinylanilines. |
Computational and Theoretical Investigations of 2,4 Difluoro 1 Sulfinylamino Benzene
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
For N-sulfinylamines, the geometry of the C-N=S=O core is a key determinant of their conformational behavior. X-ray crystallographic analysis of N-sulfinylaniline has shown that the C-N=S=O core is planar with a syn geometry. It is expected that 2,4-Difluoro-1-(sulfinylamino)benzene would also adopt a similar planar syn conformation of the C-N=S=O group. The primary conformational flexibility would arise from the rotation around the C-N bond, which dictates the orientation of the sulfinylamino group relative to the difluorophenyl ring.
DFT calculations on related aromatic sulfoxides have shown that the energy barrier to rotation around the aryl-S bond is influenced by the nature of the substituents on the aromatic ring. In the case of this compound, the fluorine atoms at the ortho and para positions will influence the rotational barrier around the C-N bond. The energy landscape is likely to have two minima corresponding to the sulfinylamino group being in the plane of the benzene (B151609) ring, with the rotational barrier being influenced by steric and electronic interactions between the sulfinylamino group and the fluorine atoms.
Table 1: Calculated Electronic Properties of 2,4-Difluoroaniline
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.03 |
| HOMO-LUMO Gap | 5.22 |
Data is for 2,4-difluoroaniline, a related precursor.
Natural Bond Orbital (NBO) analysis is a powerful tool to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. While a specific NBO analysis for this compound is not available, we can infer its electronic properties from studies on related compounds.
In a DFT and NBO study of 2,4-difluoroaniline, the electronic parameters were investigated. researchgate.net The NBO analysis of aniline (B41778) and its substituted derivatives has shown that the natural charge on the amino nitrogen is well-correlated with the C-N bond length and the out-of-plane angle of the amino group. Electron-withdrawing substituents, such as fluorine, are expected to decrease the electron density on the nitrogen atom.
Understanding Bonding Characteristics of the N=S=O Group
The N=S=O group is a unique functional group with interesting bonding characteristics that can be elucidated through advanced computational methods.
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonds and allows for their characterization based on the topology of the electron density. An AIM study on the sulfur-oxygen bond in CH3–NSO and CH3–NH–NSO has provided valuable insights that can be extended to this compound. arkat-usa.org
The study concluded that the S=O bond in sulfinylamines is best described as a polar double bond, intermediate between a purely shared (covalent) and a closed-shell (ionic) interaction. arkat-usa.org This is similar to the nature of the C=O bond in carbonyl compounds. The AIM analysis reveals a bond critical point between the sulfur and oxygen atoms, and the properties of the electron density at this point, such as its value (ρ(rc)) and its Laplacian (∇²ρ(rc)), characterize the nature of the bond. It is expected that the S=O bond in this compound would exhibit similar characteristics.
A structure with a double bond between nitrogen and sulfur, and a double bond between sulfur and oxygen.
A zwitterionic structure with a positive charge on sulfur and a negative charge on oxygen.
The relative contribution of these resonance structures is influenced by the substituents on the nitrogen atom. In this compound, the electron-withdrawing nature of the 2,4-difluorophenyl group will affect the polarization of the N=S=O moiety. The fluorine atoms will pull electron density from the benzene ring, which in turn will influence the electron-donating ability of the nitrogen atom towards the sulfur atom. This will likely increase the contribution of the zwitterionic resonance structure, leading to a more polarized S=O bond.
Theoretical Predictions of Reactivity and Selectivity
Theoretical calculations can provide valuable predictions about the reactivity and selectivity of a molecule. For this compound, this involves identifying the most reactive sites and predicting the outcome of chemical reactions.
The reactivity of N-sulfinylamines is often associated with the electrophilic nature of the sulfur atom. Theoretical studies on the reactions of aryl and hetaryl thioketones with nitrilimines have utilized DFT calculations to understand the reaction mechanisms and selectivity. chemrxiv.org For this compound, the electron-withdrawing fluorine atoms are expected to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is a useful tool for predicting reactivity. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the sites for electrophilic and nucleophilic attack, respectively. In this compound, the HOMO is likely to be localized on the difluorophenyl ring and the nitrogen atom, while the LUMO is expected to be centered on the S=O bond. This suggests that the molecule could react with electrophiles at the aromatic ring and with nucleophiles at the sulfur atom.
Furthermore, computational studies on halogen-substituted organic molecules have shown that halogen atoms can play a vital role in stabilizing the LUMO, thereby influencing the molecule's reactivity. nih.gov The presence of two fluorine atoms in this compound is therefore expected to significantly impact its chemical behavior.
Mechanistic Pathways from Computational Modeling (e.g., Radical Intermediates, Transition States)
Computational studies on the reactions of N-sulfinylanilines have provided significant insights into their mechanistic pathways. While specific studies on this compound are not extensively documented in the reviewed literature, the general reaction mechanisms for this class of compounds are well-explored and can be reasonably extrapolated to the difluoro-substituted analogue.
One of the prominent reactions of N-sulfinylanilines is their participation in cycloaddition reactions. Theoretical calculations have been instrumental in distinguishing between concerted and stepwise pathways. For instance, in the context of N-N bond formation through desulfurdioxidative coupling with N-arylhydroxylamines, computational modeling suggests a retro-[2π+2σ] cycloaddition. This process is proposed to proceed via a stepwise diradical mechanism rather than a concerted one. The reaction is thought to initiate with the formation of an O-sulfenylated arylhydroxylamine intermediate. This intermediate then undergoes a retro-cycloaddition to form the N-N bond and release sulfur dioxide.
Illustrative Reaction Coordinate for a Hypothetical Reaction
The following table illustrates a hypothetical energy profile for a stepwise reaction involving this compound, showcasing the relative energies of the species involved.
| Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (TS1) | +22.5 |
| Radical Intermediate | +15.8 |
| Transition State 2 (TS2) | +18.2 |
| Products | -10.7 |
| Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this reaction of this compound were not available in the reviewed literature. |
Correlation of Electronic Structure Parameters with Reactivity (e.g., Charge on Sulfur)
The reactivity of this compound is intrinsically linked to its electronic structure. Computational methods allow for the calculation of various electronic parameters, such as atomic charges, frontier molecular orbital energies, and molecular electrostatic potentials, which can be correlated with experimental reactivity.
The N-sulfinyl (-NSO) group is known to be a strong electron acceptor. The distribution of electron density within this functional group, particularly the partial charge on the sulfur atom, is a key determinant of its electrophilicity and, consequently, its reactivity in nucleophilic attack or cycloaddition reactions. The presence of two electron-withdrawing fluorine atoms on the benzene ring is expected to further influence the electronic properties of the NSO group. These fluorine atoms, particularly at the ortho and para positions, will withdraw electron density from the aromatic ring and, by extension, from the sulfinylamino moiety. This would likely lead to an increase in the positive partial charge on the sulfur atom, enhancing its electrophilic character.
Hypothetical Correlation of Sulfur Atom Charge with Reactivity
This table illustrates a hypothetical correlation between the calculated partial atomic charge on the sulfur atom in a series of para-substituted N-sulfinylanilines and their relative reaction rates in a model reaction.
| Substituent (para-) | Calculated Charge on Sulfur (a.u.) | Relative Rate Constant (k/k₀) |
| -OCH₃ | +0.85 | 0.8 |
| -CH₃ | +0.87 | 0.9 |
| -H | +0.90 | 1.0 |
| -F | +0.92 | 1.5 |
| -Cl | +0.93 | 1.7 |
| -NO₂ | +0.98 | 3.2 |
| Note: This data is hypothetical and for illustrative purposes to demonstrate the expected trend. Specific computational and kinetic data for this series were not found in the reviewed literature. |
Activation Strain Model Analysis of Reaction Kinetics
The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool for analyzing the activation barriers that govern reaction rates. nih.govnih.govresearchgate.net This model deconstructs the potential energy surface along the reaction coordinate into two components: the activation strain (ΔE_strain) and the interaction energy (ΔE_int). vu.nlrsc.orgillinois.edu
Activation Strain (ΔE_strain): This term represents the energy required to distort the reactants from their equilibrium geometries to the geometries they adopt at a given point along the reaction coordinate, typically the transition state. This is a destabilizing term.
Interaction Energy (ΔE_int): This term corresponds to the interaction between the distorted reactants. It is generally a stabilizing term that includes electrostatic interactions, Pauli repulsion, and orbital interactions.
The activation energy (ΔE‡) is the sum of the strain and interaction energies at the transition state: ΔE‡ = ΔE_strain‡ + ΔE_int‡. By analyzing how these components change along the reaction coordinate, the ASM provides a detailed understanding of the factors controlling chemical reactivity.
Illustrative Activation Strain Model Data for a Hypothetical Diels-Alder Reaction
The following table presents hypothetical data from an ASM analysis of the Diels-Alder reaction of a diene with N-sulfinylaniline and this compound.
| Dienophile | Activation Energy (ΔE‡) (kcal/mol) | Activation Strain (ΔE_strain‡) (kcal/mol) | Interaction Energy (ΔE_int‡) (kcal/mol) |
| N-Sulfinylaniline | 25.0 | 35.0 | -10.0 |
| This compound | 22.5 | 36.5 | -14.0 |
| Note: The data in this table is hypothetical and for illustrative purposes only, intended to demonstrate how the Activation Strain Model can be used to rationalize reactivity differences. Specific ASM analysis for this reaction was not available in the reviewed literature. |
Advanced Synthetic Applications of 2,4 Difluoro 1 Sulfinylamino Benzene As a Reagent or Intermediate
Enantioselective Synthesis of Chiral Sulfinamides and Related Compounds
The synthesis of chiral sulfinamides is of significant interest due to their application as chiral auxiliaries, ligands in asymmetric catalysis, and as key structural motifs in medicinally important molecules. acs.org N-sulfinylamines, including 2,4-Difluoro-1-(sulfinylamino)benzene, can serve as precursors to chiral sulfinamides through the enantioselective addition of organometallic reagents to the N=S bond.
The general approach involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with the N-sulfinylamine in the presence of a chiral ligand or catalyst. The stereochemistry of the newly formed stereocenter at the sulfur atom is controlled by the chiral environment provided by the ligand or catalyst. While specific examples detailing the use of this compound in published high-impact enantioselective methods are not prevalent, the principle is well-established with other N-sulfinylamines. The electron-withdrawing fluorine atoms on the aromatic ring of this compound would be expected to enhance the electrophilicity of the sulfur atom, potentially leading to higher reactivity and yields in these transformations.
Recent advancements in the field have focused on the development of catalytic and stereodivergent methods for the synthesis of chiral sulfinamides. nih.govchemrxiv.orgresearchgate.net These methods often employ a chiral catalyst to control the stereochemical outcome of the nucleophilic addition to the N-sulfinylamine. The resulting enantiomerically enriched sulfinamides are valuable intermediates that can be further elaborated into a wide range of other chiral sulfur compounds.
A representative, albeit general, reaction scheme for the enantioselective synthesis of a chiral sulfinamide from an N-arylsulfinylamine is shown below:
Formation of Sulfur-Containing Heterocycles via Cycloadditions
N-Sulfinylamines are valuable dienophiles and dipolarophiles in cycloaddition reactions, providing a direct route to a variety of sulfur-containing heterocyclic compounds. mdpi.com The reactivity of the N=S bond in this compound makes it a suitable partner in [4+2] (Diels-Alder) and [3+2] cycloaddition reactions.
In Diels-Alder reactions, N-sulfinylamines can react with 1,3-dienes to afford six-membered dihydrothiazine oxides. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic nature of both the diene and the N-sulfinylamine. The electron-deficient nature of the N=S bond in this compound, due to the fluorine substituents, is expected to enhance its reactivity as a dienophile, particularly with electron-rich dienes.
N-Sulfinylamines also participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides and azides, to yield five-membered sulfur-containing heterocycles. These reactions provide a convergent and atom-economical approach to the synthesis of these important heterocyclic systems. The specific reaction conditions and the nature of the dipole and dipolarophile determine the structure of the resulting heterocycle.
| Cycloaddition Type | Reactant | Product |
| [4+2] Diels-Alder | 1,3-Diene | Dihydrothiazine oxide |
| [3+2] Cycloaddition | Nitrile Oxide | 1,2,4-Thiadiazole-2-oxide |
| [3+2] Cycloaddition | Azide | Thiatriazoline |
Late-Stage Functionalization Strategies Utilizing N-Sulfinylamines
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the introduction of functional groups into complex molecules at a late point in the synthetic sequence. mpg.dempg.de This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships. N-Sulfinylamines can be employed in LSF strategies to introduce sulfur-based functional groups into complex molecular scaffolds.
While direct LSF using this compound as a reagent is not extensively documented, the conversion of existing functional groups within a complex molecule into an N-sulfinylamine provides a handle for subsequent transformations. For instance, an aniline (B41778) derivative could be converted to the corresponding N-sulfinylamine, which could then undergo further reactions, such as those described in the other sections of this article.
More broadly, the concept of LSF has been applied to sulfonamides, which can be derived from N-sulfinylamines. nih.govresearchgate.net A photocatalytic method has been developed for the late-stage functionalization of sulfonamides via sulfonyl radical intermediates, allowing for the introduction of a variety of substituents. nih.govresearchgate.net This highlights the potential for N-sulfinylamine-derived moieties to be incorporated into complex molecules and then further diversified.
Derivatization to Sulfonamides, Sulfonimidamides, and Sulfonimidoyl Fluorides
This compound is a valuable intermediate for the synthesis of other important sulfur-nitrogen functional groups, including sulfonamides, sulfonimidamides, and sulfonimidoyl fluorides. These transformations typically involve oxidation of the sulfur(IV) center of the N-sulfinylamine to a higher oxidation state.
Sulfonamides: The oxidation of N-sulfinylamines to the corresponding sulfonamides (or their precursors, sulfonyl chlorides) can be achieved using various oxidizing agents. This provides a route to the widely important sulfonamide functional group, which is present in a large number of pharmaceuticals. ekb.egnih.govimpactfactor.org The conversion of an N-sulfinylamine to a sulfonamide represents an increase in the oxidation state of the sulfur atom from +4 to +6.
Sulfonimidamides: Sulfonimidamides are aza-analogues of sulfonamides and have gained increasing attention in medicinal chemistry as potential bioisosteres. nih.govnih.govresearchgate.net The synthesis of sulfonimidamides can be accomplished from N-sulfinylamines through various methods, including imination reactions. Recent developments have focused on stereoselective methods to access chiral sulfonimidamides. dntb.gov.uaacs.org
Sulfonimidoyl Fluorides: Sulfonimidoyl fluorides are versatile building blocks in organic synthesis, in part due to their participation in SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry. researchgate.netnih.govamazonaws.comresearchgate.net The synthesis of sulfonimidoyl fluorides from N-sulfinylamines involves an oxidative fluorination process. The resulting sulfonimidoyl fluorides can then be used in a variety of subsequent transformations to introduce the sulfonimidoyl moiety into target molecules.
| Derivative | Key Transformation |
| Sulfonamide | Oxidation |
| Sulfonimidamide | Imidation |
| Sulfonimidoyl Fluoride | Oxidative Fluorination |
Future Research Directions and Challenges in Fluorinated N Sulfinylamine Chemistry
Development of Novel Catalytic Systems for Sustainable Transformations
A primary challenge in the chemistry of fluorinated N-sulfinylamines is the development of efficient and sustainable catalytic systems to mediate their reactions. Traditional methods often rely on stoichiometric reagents, which can limit functional group tolerance and generate significant waste. researchgate.net Recent advancements in photoredox and transition-metal catalysis offer promising avenues for innovation.
Key research objectives in this area include:
Photocatalysis: Acridine-based photocatalysts have shown effectiveness in generating alkyl radicals from carboxylic acids for reaction with sulfinylamines. nih.gov Future work could focus on adapting these systems for fluorinated analogues and exploring other photocatalysts, such as those based on iridium and ruthenium, to enable new reaction pathways under visible-light irradiation. nih.govacs.org
Earth-Abundant Metal Catalysis: While precious metals have been used, there is a growing need for catalysts based on earth-abundant metals like copper. Copper co-catalysis has been successfully employed in reactions involving sulfinylamines, and expanding its application to a broader range of transformations with fluorinated substrates is a key goal. nih.gov
Catalyst Deactivation and Selectivity: Fluorinated compounds can present challenges such as catalyst deactivation or altered selectivity. Research is needed to design robust catalytic systems that can tolerate the specific electronic environment created by fluorine substituents and control outcomes like positional selectivity in radical additions. nih.gov
The ultimate goal is to create catalytic platforms that enable the direct and efficient conversion of simple precursors into complex, fluorinated sulfur-containing molecules, minimizing reaction steps and environmental impact. nih.govacs.org
Exploration of Asymmetric Synthesis Methodologies
The synthesis of enantiomerically pure, fluorinated organic compounds is of paramount importance, particularly in medicinal chemistry. Chiral sulfinamides and their derivatives, accessible from N-sulfinylamines, are valuable chiral auxiliaries and building blocks for synthesizing nitrogen-containing heterocycles like piperidines and pyrrolidines. researchgate.netresearchgate.net For fluorinated N-sulfinylamines, the development of robust asymmetric methodologies is a critical frontier.
Future research will likely concentrate on several key strategies:
Chiral Auxiliaries: Enantiopure sulfinamides, such as tert-butylsulfinamide, are well-established for inducing stereoselectivity. acs.org A significant opportunity lies in developing novel, recoverable chiral auxiliaries specifically designed for fluorinated systems, potentially leveraging the unique steric and electronic properties of the fluoroaromatic group. rsc.org
Organocatalysis: The use of small organic molecules as catalysts for enantioselective transformations is a rapidly growing field. acs.org Exploring chiral organocatalysts, such as squaramides or cinchona alkaloids, for reactions like kinetic resolutions or asymmetric additions involving fluorinated N-sulfinylamines could provide a metal-free route to chiral products. nih.govresearchgate.net
Transition-Metal Catalysis: Developing chiral ligand-metal complexes for the asymmetric addition of nucleophiles (e.g., aryl boroxines, organolithium reagents) to the N=S=O bond of fluorinated N-sulfinylamines is another promising direction. acs.orgacs.org The challenge lies in designing ligands that can effectively control the stereochemical outcome in the presence of the influential fluorine substituents.
Success in this area would provide access to a wide array of chiral, fluorinated building blocks for drug discovery and materials science. researchgate.netacs.org
Deeper Understanding of Structure-Reactivity Relationships in Polyfluorinated Derivatives
The presence of one or more fluorine atoms on the aromatic ring of an N-sulfinylamine has profound electronic consequences. Fluorine's high electronegativity increases the electrophilicity of the sulfur atom in the N=S=O group, which is expected to enhance its reactivity toward nucleophiles. nih.gov A systematic understanding of how the number and position of fluorine atoms affect the molecule's structure and reactivity is currently lacking and represents a vital area for future investigation.
Research efforts should be directed towards:
Systematic Experimental Studies: Synthesizing a series of polyfluorinated N-sulfinylamines (e.g., mono-, di-, tri-, tetra-, and pentafluorinated derivatives) and quantitatively assessing their reactivity in benchmark reactions. This would allow for the establishment of clear structure-activity relationships.
Probing Reaction Mechanisms: Investigating how polyfluorination affects the mechanisms of key reactions, such as cycloadditions or reactions with organometallics. researchgate.netacs.org The altered electronic landscape could favor different pathways or reaction intermediates compared to non-fluorinated analogues.
A deeper mechanistic and structural understanding will enable chemists to harness the unique properties of polyfluorinated N-sulfinylamines for targeted synthetic applications.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Many reactions involving N-sulfinylamines proceed through transient or highly reactive intermediates that are difficult to isolate or characterize using conventional methods like chromatography. researchgate.net To gain deeper mechanistic insight, the application of advanced spectroscopic techniques for real-time, in situ monitoring is essential.
Future progress in this domain will depend on:
Specialized NMR Spectroscopy: Moving beyond standard ¹H and ¹³C NMR to utilize nuclei that are directly part of the reacting core, such as ¹⁴N, ¹⁷O, and ³³S NMR. researchgate.net These techniques, although more challenging, can provide direct information about the electronic environment of the N=S=O group and its transformation during a reaction.
In Situ IR and Raman Spectroscopy: Implementing rapid-scan infrared and Raman spectroscopy to monitor changes in vibrational frequencies associated with the N=S and S=O bonds in real-time. This can help identify intermediates and determine reaction kinetics. researchgate.net
Flow Chemistry Platforms: Combining in situ spectroscopic tools with continuous flow reactors. This setup allows for precise control over reaction parameters (temperature, time, mixing) and facilitates the study of fast reactions and unstable intermediates in a safe and controlled manner.
By observing reactions as they happen, researchers can obtain unambiguous evidence for proposed mechanisms, identify unexpected intermediates, and rapidly optimize reaction conditions. mdpi.com
Computational Chemistry for Predictive Design of New N-Sulfinylamine Reactions
Computational chemistry has emerged as a powerful tool for understanding and predicting chemical reactivity. For fluorinated N-sulfinylamines, theoretical calculations can provide insights that are difficult to obtain experimentally, guiding the rational design of new reactions and catalysts.
Key areas for the application of computational methods include:
Mechanism and Transition State Analysis: Using methods like Density Functional Theory (DFT) to map out entire reaction energy profiles. nih.govacs.org This allows for the identification of transition states, the calculation of activation barriers, and the determination of the thermodynamics of a reaction, explaining observed selectivity and reactivity. Computational studies have already been used to compare the hydrolysis mechanisms of N-sulfinylamines, showing that reactivity increases with the electron-withdrawing ability of the substituent. nih.gov
Predicting Substituent Effects: Systematically modeling how different fluorination patterns on the benzene (B151609) ring affect the electronic structure (e.g., atomic charges, molecular orbitals) of the N-sulfinylamine. This can predict how reactivity will change, helping to select the most promising substrates for a given transformation. acs.org
Machine Learning and Data-Driven Models: Combining large datasets of experimental results with computationally derived molecular descriptors to build machine learning models. nih.gov Such models could predict the efficiency and outcome of new reactions, significantly accelerating the discovery and optimization process by prioritizing experiments with the highest probability of success. nih.gov
The synergy between computational prediction and experimental validation will be crucial for navigating the complex chemical space of fluorinated N-sulfinylamines and unlocking their full synthetic potential.
Data Tables
Table 1: Summary of Future Research Directions in Fluorinated N-Sulfinylamine Chemistry
| Research Area | Key Objectives & Challenges | Methodological Approaches |
|---|---|---|
| Novel Catalytic Systems | Develop sustainable, efficient, and selective catalysts for transformations. Overcome catalyst deactivation by fluorinated species. | Photoredox catalysis (e.g., acridinium (B8443388) dyes), earth-abundant metal catalysis (e.g., Cu), development of robust ligand systems. |
| Asymmetric Synthesis | Achieve high enantioselectivity in reactions to produce chiral fluorinated compounds. | Design of novel chiral auxiliaries, organocatalysis (e.g., kinetic resolution), asymmetric transition-metal catalysis. |
| Structure-Reactivity | Quantify the effect of polyfluorination on molecular structure, stability, and reactivity. | Systematic synthesis of fluorinated analogues, X-ray crystallography, quantitative kinetic studies, mechanistic probes. |
| In Situ Monitoring | Characterize transient intermediates and elucidate complex reaction mechanisms in real-time. | Specialized multinuclear NMR (¹⁴N, ¹⁷O, ³³S), in situ IR/Raman spectroscopy, integration with flow chemistry platforms. |
| Computational Chemistry | Predict reaction outcomes and guide the rational design of new reactions, substrates, and catalysts. | Density Functional Theory (DFT) for mechanistic studies, calculation of molecular descriptors, machine learning models. |
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula | Context |
|---|---|---|
| 2,4-Difluoro-1-(sulfinylamino)benzene | C₆H₃F₂NOS | Subject of the article |
| tert-Butylsulfinamide | C₄H₁₁NOS | Chiral auxiliary in asymmetric synthesis |
| Piperidine | C₅H₁₁N | Target molecule in synthesis |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2,4-difluoro-1-(sulfinylamino)benzene, and how can purity be optimized?
- Methodology : The sulfinylamino group can be introduced via sulfinamide coupling reactions. A plausible route involves reacting 2,4-difluoroaniline with a sulfinyl chloride (e.g., SOCl₂ derivatives) under anhydrous conditions. Optimize purity by using inert atmospheres (argon/nitrogen) to prevent oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in non-polar solvents is advised. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Resolve fluorine coupling effects (e.g., splitting patterns in aromatic regions) and confirm sulfinylamino group geometry. Use deuterated chloroform (CDCl₃) or DMSO-d₶ as solvents .
- FT-IR : Identify S=O stretching vibrations (~1040–1100 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. How does the sulfinylamino group influence the compound’s stability under varying pH and temperature?
- Methodology : Conduct accelerated stability studies:
- pH stability : Dissolve the compound in buffered solutions (pH 2–10) and monitor degradation via HPLC at 25°C/40°C. Use a C18 column with a mobile phase of methanol/sodium 1-octanesulfonate buffer (65:35, pH 4.6) .
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds. Sulfinyl groups may degrade above 150°C, releasing SOₓ byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodology : Use density functional theory (DFT) to model the electron-withdrawing effects of fluorine and sulfinylamino groups. The meta-directing fluorine atoms (positions 2/4) and para-directing sulfinylamino group (position 1) create competing regioselectivity. Validate predictions experimentally by reacting the compound with methoxide (NaOMe) in DMF and analyzing substitution products via GC-MS .
Q. How can contradictory crystallographic data on the sulfinylamino group’s configuration (Z/E) be resolved?
- Methodology :
- X-ray crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane. Compare bond lengths (S–N: ~1.54 Å) and dihedral angles (C–S–N–C) to distinguish Z/E configurations .
- Resonance Raman spectroscopy : Probe vibrational modes of the S=O and N–S bonds. Z-configuration exhibits a distinct S=O stretch redshift (~20 cm⁻¹) compared to E .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking (AutoDock/Vina) : Use the compound’s optimized geometry (from DFT) to simulate binding to active sites (e.g., cytochrome P450). Prioritize hydrogen bonding between the sulfinylamino group and catalytic residues .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Monitor root-mean-square deviation (RMSD) of the ligand-protein complex .
Data Contradiction Analysis
Q. How to address discrepancies in reported NMR chemical shifts for this compound derivatives?
- Methodology :
- Solvent effects : Compare shifts in CDCl₃ vs. DMSO-d₶; aromatic protons may deshield by ~0.3 ppm in polar solvents .
- Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening. For example, sulfinylamino rotation may cause splitting at low temperatures (<−40°C) .
Q. Why do different synthetic batches show variable yields in sulfinylamino coupling reactions?
- Methodology :
- Reagent purity : Ensure sulfinyl chlorides are freshly distilled (boiling point ~80°C under reduced pressure) to avoid hydrolysis .
- Steric effects : Substituent bulk near the reaction site (e.g., fluorine at position 4) may slow kinetics. Monitor via in-situ IR to optimize reaction time .
Safety and Handling
Q. What precautions are essential when handling this compound in oxidative environments?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
